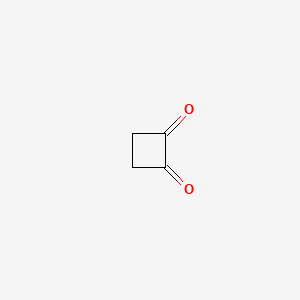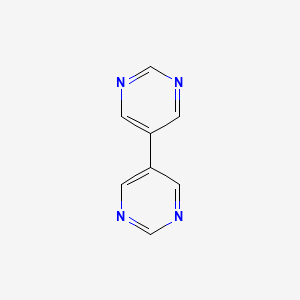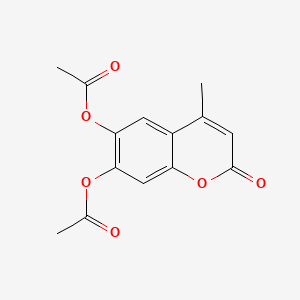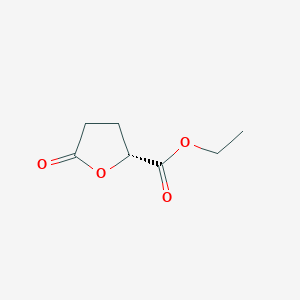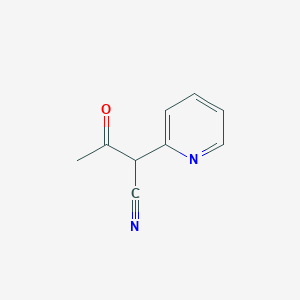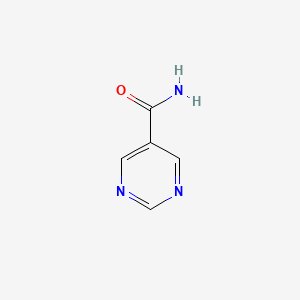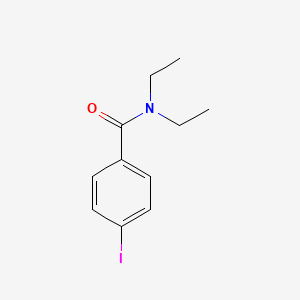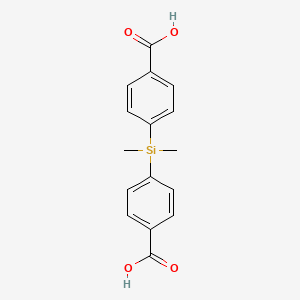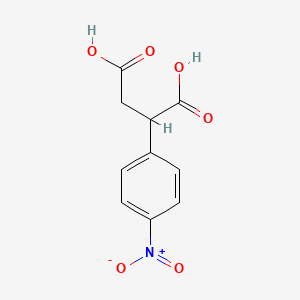
N-(4-甲氧基苯基)苯磺酰胺
描述
N-(4-Methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H13NO3S. It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. This compound is known for its applications in various fields, including medicinal chemistry and material science .
科学研究应用
N-(4-Methoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
N-(4-Methoxyphenyl)benzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
The compound interacts with CA IX through inhibition . By inhibiting CA IX, N-(4-Methoxyphenyl)benzenesulfonamide disrupts the enzyme’s function, leading to a decrease in intracellular pH and an increase in extracellular pH . This can inhibit tumor cell proliferation and induce apoptosis .
Biochemical Pathways
The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system , a major biochemical pathway involved in maintaining pH homeostasis within cells . Disruption of this pathway can lead to an imbalance in intracellular and extracellular pH, which can have downstream effects on various cellular processes, including cell proliferation and survival .
Pharmacokinetics
Itsmolecular weight is 263.32 , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
The inhibition of CA IX by N-(4-Methoxyphenyl)benzenesulfonamide can lead to significant anti-proliferative effects . Specifically, it can induce apoptosis in tumor cells, leading to a decrease in tumor size .
生化分析
Biochemical Properties
N-(4-Methoxyphenyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors . The compound acts as an inhibitor of CA IX, thereby affecting the enzyme’s activity and influencing cellular pH regulation. Additionally, N-(4-Methoxyphenyl)benzenesulfonamide has been shown to interact with other proteins involved in cellular metabolism and signaling pathways.
Cellular Effects
N-(4-Methoxyphenyl)benzenesulfonamide has notable effects on various types of cells and cellular processes. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound exhibits antiproliferative activity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit CA IX leads to changes in cellular pH, which can induce apoptosis and inhibit tumor growth.
Molecular Mechanism
The molecular mechanism of N-(4-Methoxyphenyl)benzenesulfonamide involves its binding interactions with biomolecules. The compound binds to the active site of CA IX, inhibiting its enzymatic activity . This inhibition disrupts the enzyme’s role in pH regulation, leading to an acidic intracellular environment that promotes apoptosis in cancer cells. Additionally, N-(4-Methoxyphenyl)benzenesulfonamide may interact with other enzymes and proteins, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Methoxyphenyl)benzenesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-(4-Methoxyphenyl)benzenesulfonamide remains stable under normal storage conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of CA IX activity and continued antiproliferative effects on cancer cells.
Dosage Effects in Animal Models
The effects of N-(4-Methoxyphenyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of CA IX with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
N-(4-Methoxyphenyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. The compound’s inhibition of CA IX affects metabolic flux and metabolite levels, leading to changes in cellular energy production and pH regulation . These metabolic effects contribute to the compound’s overall impact on cellular function and viability.
Transport and Distribution
The transport and distribution of N-(4-Methoxyphenyl)benzenesulfonamide within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments. It may interact with transporters and binding proteins that facilitate its localization and accumulation within target cells . These interactions influence the compound’s effectiveness and specificity in inhibiting CA IX and other biomolecules.
Subcellular Localization
N-(4-Methoxyphenyl)benzenesulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to certain compartments or organelles within the cell, where it exerts its inhibitory effects on CA IX and other targets . Post-translational modifications and targeting signals may play a role in directing the compound to its sites of action, enhancing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
N-(4-Methoxyphenyl)benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-Methoxyphenyl)benzenesulfonamide may involve large-scale reactions using automated equipment. The process generally includes the same fundamental steps as laboratory synthesis but is optimized for higher yields and efficiency. Industrial production may also incorporate continuous flow reactors to enhance reaction rates and product consistency .
化学反应分析
Types of Reactions
N-(4-Methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can achieve reduction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
相似化合物的比较
Similar Compounds
- N-(4-Methoxybenzyl)benzenesulfonamide
- N-(4-Methoxyphenoxy)benzenesulfonamide
- N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide
- N-(4-Methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-(4-Methoxyphenyl)benzenesulfonamide is unique due to its specific structural features, such as the methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
属性
IUPAC Name |
N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-12-9-7-11(8-10-12)14-18(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUQLWPXATZCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902044 | |
| Record name | NoName_1247 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-26-3 | |
| Record name | Benzenesulfon-p-anisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


